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molecular formula C8H8O2 B051311 2,3-Dimethyl-p-benzoquinone CAS No. 526-86-3

2,3-Dimethyl-p-benzoquinone

Cat. No. B051311
M. Wt: 136.15 g/mol
InChI Key: AIACLXROWHONEE-UHFFFAOYSA-N
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Patent
US09278085B2

Procedure details

A solution of FeCl3.6H2O (81.0 g, 300 mmol) in water (100 mL) was added to a solution of 2,3-dimethyl-benzene-1,4-diol (13.8 g, 100 mmol) in MTBE (150 ml) at ambient temperature. Aqueous sodium hydroxide solution (2.5M, 60 mL, 150 mmol) was added to the vigorously stirring mixture and the reaction heated to 50° C. for 5 hrs. MTBE (150 mL) and water (150 mL) were added and the aqueous layer further extracted with MTBE (2×100 mL). The combined organics were washed with brine (100 mL), dried (Na2SO4), and concentrated to give the intermediate 2,3-dimethyl-[1,4]benzoquinone as an orange-yellow solid (12.0 g, 88%), which was used in the next step without further purification.
[Compound]
Name
FeCl3.6H2O
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([OH:9])[CH:5]=[CH:4][C:3]=1[OH:10].[OH-].[Na+]>O.CC(OC)(C)C>[CH3:1][C:2]1[C:3](=[O:10])[CH:4]=[CH:5][C:6](=[O:9])[C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
FeCl3.6H2O
Quantity
81 g
Type
reactant
Smiles
Name
Quantity
13.8 g
Type
reactant
Smiles
CC1=C(C=CC(=C1C)O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
vigorously stirring mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer further extracted with MTBE (2×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C=CC(C1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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